3-Ethyl-3-methylpiperidine hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-ethyl-3-methylpiperidine hydrochloride, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For example, Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Bioavailability increases to 80-90% in patients with hepatic impairment (e.g., liver cirrhosis) .
Result of Action
Piperidine derivatives are known to have various effects depending on their specific targets .
Action Environment
This usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), the maintenance of the environment, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and controlled reaction conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Ethyl-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: A basic six-membered ring containing one nitrogen atom.
3-Methylpiperidine: Similar structure but lacks the ethyl group.
3-Ethylpiperidine: Similar structure but lacks the methyl group.
Uniqueness: 3-Ethyl-3-methylpiperidine hydrochloride is unique due to the presence of both ethyl and methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
3-ethyl-3-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(2)5-4-6-9-7-8;/h9H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKMWAHGDONIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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